molecular formula C10H10BrClO2 B13115918 3-(4-Bromo-3-chlorophenyl)butanoic acid

3-(4-Bromo-3-chlorophenyl)butanoic acid

Cat. No.: B13115918
M. Wt: 277.54 g/mol
InChI Key: SVNZTEPNFHDEEL-UHFFFAOYSA-N
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Description

3-(4-Bromo-3-chlorophenyl)butanoic acid is an organic compound with the molecular formula C10H10BrClO2 It is a derivative of butanoic acid, featuring a bromine and chlorine atom attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromo-3-chlorophenyl)butanoic acid typically involves the bromination and chlorination of a phenyl ring followed by the introduction of a butanoic acid moiety. One common method includes the following steps:

    Bromination: The phenyl ring is brominated using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3).

    Chlorination: The brominated phenyl ring is then chlorinated using chlorine (Cl2) in the presence of a catalyst like iron(III) chloride (FeCl3).

    Butanoic Acid Introduction: The resulting 4-bromo-3-chlorophenyl compound is then reacted with butanoic acid or its derivatives under acidic or basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromo-3-chlorophenyl)butanoic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The bromine and chlorine atoms on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium hydroxide (NaOH) or other nucleophiles in polar solvents.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

3-(4-Bromo-3-chlorophenyl)butanoic acid has several scientific research applications:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(4-Bromo-3-chlorophenyl)butanoic acid involves its interaction with specific molecular targets and pathways. The bromine and chlorine atoms on the phenyl ring can participate in various chemical interactions, influencing the compound’s reactivity and biological activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-3-chlorophenylacetic acid: Similar structure but with an acetic acid moiety instead of butanoic acid.

    4-Bromo-3-chlorobenzoic acid: Contains a benzoic acid moiety.

    4-Bromo-3-chlorophenylpropanoic acid: Features a propanoic acid moiety.

Uniqueness

3-(4-Bromo-3-chlorophenyl)butanoic acid is unique due to the presence of both bromine and chlorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and potential applications. The butanoic acid moiety also provides distinct properties compared to similar compounds with different acid groups.

Properties

Molecular Formula

C10H10BrClO2

Molecular Weight

277.54 g/mol

IUPAC Name

3-(4-bromo-3-chlorophenyl)butanoic acid

InChI

InChI=1S/C10H10BrClO2/c1-6(4-10(13)14)7-2-3-8(11)9(12)5-7/h2-3,5-6H,4H2,1H3,(H,13,14)

InChI Key

SVNZTEPNFHDEEL-UHFFFAOYSA-N

Canonical SMILES

CC(CC(=O)O)C1=CC(=C(C=C1)Br)Cl

Origin of Product

United States

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